molecular formula C13H18O B1358931 3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene CAS No. 53483-20-8

3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene

Cat. No.: B1358931
CAS No.: 53483-20-8
M. Wt: 190.28 g/mol
InChI Key: JTNBOLXRLGFCRJ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene is an organic compound characterized by its unique structural features It consists of a propene backbone substituted with a 3,5-dimethyl-4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene can be achieved through several synthetic routes. One common method involves the alkylation of 3,5-dimethyl-4-methoxybenzene with a suitable alkylating agent under acidic conditions. Another approach is the use of Suzuki–Miyaura coupling, which involves the reaction of 3,5-dimethyl-4-methoxyphenylboronic acid with an appropriate alkene in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols or ketones under controlled conditions.

    Reduction: Reduction reactions can convert it into saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are used under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while substitution reactions can introduce halogens, nitro groups, or alkyl groups onto the aromatic ring.

Scientific Research Applications

3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile, attacking electrophilic species. This reactivity is influenced by the electron-donating effects of the methoxy and methyl groups on the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-methoxyphenylmagnesium bromide: A Grignard reagent used in organic synthesis.

    3,5-Dimethyl-4-methoxybenzaldehyde: An aromatic aldehyde with similar substituents.

    3,5-Dimethyl-4-methoxybenzoic acid: An aromatic carboxylic acid derivative.

Uniqueness

3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene is unique due to its propene backbone, which imparts distinct reactivity compared to other similar compounds. The presence of both electron-donating methoxy and methyl groups enhances its nucleophilicity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-methoxy-1,3-dimethyl-5-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-9(2)6-12-7-10(3)13(14-5)11(4)8-12/h7-8H,1,6H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNBOLXRLGFCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641231
Record name 2-Methoxy-1,3-dimethyl-5-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53483-20-8
Record name 2-Methoxy-1,3-dimethyl-5-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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